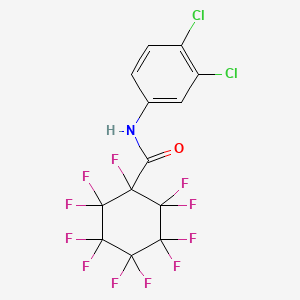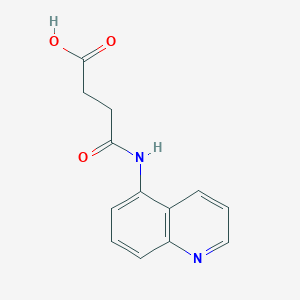
N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide: is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic rings. This compound is notable for its unique structural features, which include multiple halogen substitutions, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and undecafluorocyclohexane-1-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 3,4-dichloroaniline with undecafluorocyclohexane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide functional group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially converting chlorines to hydrogens.
Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.
科学的研究の応用
Chemistry:
Catalysis: The compound’s unique structure makes it a potential ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its fluorinated nature lends itself to applications in the development of hydrophobic and oleophobic coatings.
Biology:
Biochemical Probes: Used as a probe to study enzyme-substrate interactions due to its distinct halogenated structure.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Antimicrobial Agents: The compound’s halogenated structure is explored for antimicrobial properties against various pathogens.
Diagnostic Imaging: Potential use in the development of contrast agents for imaging techniques like MRI.
Industry:
Agriculture: Evaluated as a potential herbicide or pesticide due to its ability to disrupt biological pathways in plants and pests.
Polymer Science: Incorporated into polymers to enhance their chemical resistance and durability.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets, primarily through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal biochemical pathways. Its fluorinated and chlorinated groups enhance its binding affinity and specificity towards certain proteins and enzymes.
類似化合物との比較
Propanil (3,4-dichloropropananilide): An anilide herbicide used for weed control in rice fields.
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide that inhibits photosynthesis.
Triclocarban (3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea): An antibacterial agent used in personal care products.
Comparison:
Structural Differences: While all these compounds share the 3,4-dichlorophenyl group, N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is unique due to its extensive fluorination, which imparts distinct chemical and physical properties.
Applications: The extensive fluorination in this compound makes it more suitable for applications requiring high chemical stability and resistance, such as in material science and advanced catalysis, compared to the other compounds primarily used in agriculture and personal care.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H4Cl2F11NO |
|---|---|
分子量 |
470.06 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H4Cl2F11NO/c14-5-2-1-4(3-6(5)15)27-7(28)8(16)9(17,18)11(21,22)13(25,26)12(23,24)10(8,19)20/h1-3H,(H,27,28) |
InChIキー |
WTDNOWTZMRLHHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471163.png)
![4-chloro-3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471167.png)
![N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12471174.png)
![1-(4-fluorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471177.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471179.png)
![N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471192.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide](/img/structure/B12471202.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12471213.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471219.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12471228.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12471237.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)
